Physicochemical Properties of Acetaminosalol Crystals: An In-depth Technical Guide
Physicochemical Properties of Acetaminosalol Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminosalol, with the chemical name 4-Acetamidophenyl 2-hydroxybenzoate, is an ester of salicylic acid and paracetamol.[1] Historically marketed under brand names such as Salophen, it has been utilized for its analgesic, antipyretic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Acetaminosalol crystals, offering valuable data and experimental methodologies for professionals in drug development and scientific research.
Physicochemical Data
The fundamental physicochemical properties of Acetaminosalol are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Acetaminosalol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₄ | [1] |
| Molecular Weight | 271.272 g·mol⁻¹ | [1] |
| Appearance | Crystals | [2] |
| Melting Point | 187 °C | [2] |
| Density | 1.327 g/cm³ | [1] |
| Flash Point | 241.9 °C | [1] |
| log P | 2.562 | [1] |
| Acidity (pKa) | 7.874 | [1] |
| Basicity (pKb) | 6.123 | [1] |
Table 2: Solubility Profile of Acetaminosalol
| Solvent | Solubility | Reference |
| Cold Water | Practically insoluble | [2] |
| Warm Water | More soluble | [2] |
| Petroleum Ether | Practically insoluble | [2] |
| Alcohol | Soluble | [2] |
| Ether | Soluble | [2] |
| Benzene | Soluble | [2] |
Crystallography and Polymorphism
While extensive research exists on the polymorphism of its parent compound, paracetamol (acetaminophen), which is known to exist in multiple crystalline forms (monoclinic, orthorhombic, and an unstable form), specific studies on the polymorphic forms of Acetaminosalol are not widely reported in the literature.[3][4][5] The crystalline form of Acetaminosalol is typically obtained through recrystallization from hot ethanol.[2] Further investigation into the potential polymorphism of Acetaminosalol could be a valuable area of research, as different polymorphs can significantly impact a drug's stability, solubility, and bioavailability.[6]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of Acetaminosalol.
Table 3: Key Spectroscopic Data for Acetaminosalol
| Technique | Key Data | Reference |
| FT-IR (cm⁻¹) | ~3000-3100 (=C-H stretch, Aromatic), ~1735-1750 (C=O stretch, Ester), ~1650 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II), 1450-1600 (C=C stretch, Aromatic), 1210-1260 (C-O stretch, Ester/Phenol) | [2] |
| UV-Vis (λmax) | ~243 nm (for the paracetamol moiety) | [2][7] |
| ¹H-NMR (ppm) | Distinct signals for aromatic protons, acetyl protons, and amide proton are expected. | [2] |
| ¹³C-NMR (ppm) | Resonances corresponding to carbonyl carbons (ester and amide), aromatic carbons, and the methyl carbon of the acetyl group are expected. | [8][9] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization of Acetaminosalol crystals.
Crystallization
Objective: To obtain purified crystals of Acetaminosalol.
Methodology (Recrystallization from Hot Ethanol):
-
Dissolve the crude Acetaminosalol in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can be used to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a suitable temperature.[2]
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and identify the polymorphic form of Acetaminosalol.
Methodology (Powder XRD):
-
A finely ground powder of the Acetaminosalol crystals is packed into a sample holder.
-
The sample is mounted in an X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phase by comparing it to known patterns in databases like the ICDD PDF database.[10][11]
Thermal Analysis
Objective: To characterize the thermal properties of Acetaminosalol crystals, such as melting point and decomposition temperature.
Methodology (Differential Scanning Calorimetry - DSC):
-
A small, accurately weighed amount of the Acetaminosalol crystal sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks in the DSC thermogram.[12][13]
Methodology (Thermogravimetric Analysis - TGA):
-
A small, accurately weighed amount of the Acetaminosalol crystal sample is placed in a tared TGA pan.
-
The pan is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
Weight loss events, such as the loss of solvent or decomposition, are recorded, providing information about the thermal stability of the compound.[13][14]
Spectroscopic Analysis
Objective: To confirm the chemical structure and purity of Acetaminosalol.
Methodology (Fourier-Transform Infrared Spectroscopy - FT-IR):
-
A small amount of the Acetaminosalol crystal sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the crystal is placed directly on the ATR crystal.
-
The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[15][16]
Methodology (Nuclear Magnetic Resonance - NMR Spectroscopy):
-
A small amount of the Acetaminosalol crystal sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.
-
The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the molecular structure.[17][18][19]
Methodology (UV-Visible Spectroscopy):
-
A dilute solution of Acetaminosalol is prepared in a suitable solvent (e.g., ethanol or methanol).
-
The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is determined.[20][21]
Mandatory Visualization
Metabolic Pathway of Acetaminosalol
Acetaminosalol acts as a prodrug and is hydrolyzed in the body to its active components: salicylic acid and paracetamol (acetaminophen). The subsequent metabolic pathway of paracetamol is well-established and involves several enzymatic reactions primarily in the liver.
Caption: Metabolic pathway of Acetaminosalol.
Experimental Workflow for Physicochemical Characterization
The logical flow for a comprehensive physicochemical characterization of Acetaminosalol crystals is depicted below.
Caption: Experimental workflow for characterization.
References
- 1. Acetaminosalol - Wikipedia [en.wikipedia.org]
- 2. Acetaminosalol | 118-57-0 | Benchchem [benchchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations - Arabian Journal of Chemistry [arabjchem.org]
- 8. hmdb.ca [hmdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aab-ir.ro [aab-ir.ro]
- 16. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hmdb.ca [hmdb.ca]
- 18. chemistry.utah.edu [chemistry.utah.edu]
- 19. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
